molecular formula C11H8Cl2O3 B14374707 2(3H)-Furanone, 4-(3,4-dichlorobenzoyl)dihydro- CAS No. 88696-82-6

2(3H)-Furanone, 4-(3,4-dichlorobenzoyl)dihydro-

Cat. No.: B14374707
CAS No.: 88696-82-6
M. Wt: 259.08 g/mol
InChI Key: ZEQSIFKUZRMULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(3H)-Furanone, 4-(3,4-dichlorobenzoyl)dihydro- is an organic compound that belongs to the class of furanones This compound is characterized by the presence of a furanone ring, which is a five-membered lactone ring, and a 3,4-dichlorobenzoyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, 4-(3,4-dichlorobenzoyl)dihydro- typically involves the reaction of 3,4-dichlorobenzoyl chloride with a suitable furanone precursor. One common method is the refluxing of 3,4-dichlorobenzoic acid with thionyl chloride to produce 3,4-dichlorobenzoyl chloride, which is then reacted with the furanone precursor under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, 4-(3,4-dichlorobenzoyl)dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where the 3,4-dichlorobenzoyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2(3H)-Furanone, 4-(3,4-dichlorobenzoyl)dihydro- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, 4-(3,4-dichlorobenzoyl)dihydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzoyl chloride: A precursor used in the synthesis of 2(3H)-Furanone, 4-(3,4-dichlorobenzoyl)dihydro-.

    3,4-Dichlorobenzyl chloride: Another related compound with similar chemical properties.

Uniqueness

2(3H)-Furanone, 4-(3,4-dichlorobenzoyl)dihydro- is unique due to its specific structure, which combines the furanone ring with the 3,4-dichlorobenzoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

88696-82-6

Molecular Formula

C11H8Cl2O3

Molecular Weight

259.08 g/mol

IUPAC Name

4-(3,4-dichlorobenzoyl)oxolan-2-one

InChI

InChI=1S/C11H8Cl2O3/c12-8-2-1-6(3-9(8)13)11(15)7-4-10(14)16-5-7/h1-3,7H,4-5H2

InChI Key

ZEQSIFKUZRMULA-UHFFFAOYSA-N

Canonical SMILES

C1C(COC1=O)C(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.